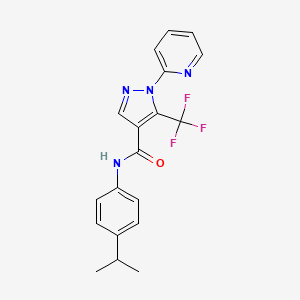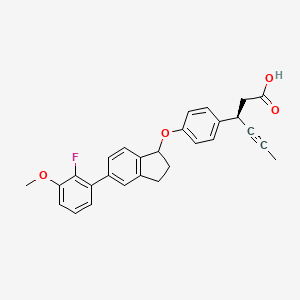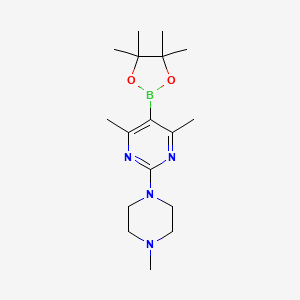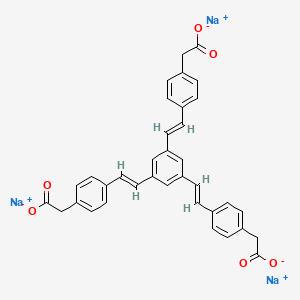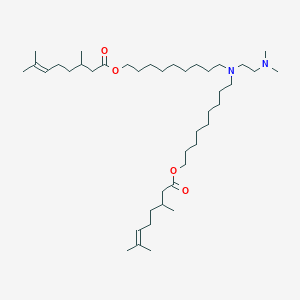
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C14H8Cl2FNO4S It is a derivative of benzene, featuring a sulfonyl fluoride group, a nitro group, and a chloro group attached to a styryl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of chlorobenzene to produce 4-nitrochlorobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with styrene to form the styryl derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with sulfur tetrafluoride (SF4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include nitration, Friedel-Crafts acylation, and sulfonylation, with careful handling of reagents and intermediates to avoid side reactions and degradation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups make the compound susceptible to nucleophilic aromatic substitution, where nucleophiles such as hydroxide, methoxide, or amide can replace the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Oxidation Reactions: The styryl moiety can undergo oxidation to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or sodium amide in polar solvents.
Reduction: Iron powder and hydrochloric acid under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Major Products
Substitution: Products like 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Reduction: 4-(2-Chloro-4-aminostyryl)benzene-1-sulfonyl fluoride.
Oxidation: Epoxides and other oxidized derivatives of the styryl moiety.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity makes it a potential inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The nitro and chloro groups also contribute to the compound’s overall reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonic acid: Features a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride, sulfonamide, and sulfonic acid analogs. This unique reactivity makes it valuable in specific synthetic and biochemical applications .
Eigenschaften
CAS-Nummer |
21278-66-0 |
|---|---|
Molekularformel |
C14H9ClFNO4S |
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
4-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9ClFNO4S/c15-14-9-12(17(18)19)6-5-11(14)4-1-10-2-7-13(8-3-10)22(16,20)21/h1-9H/b4-1+ |
InChI-Schlüssel |
BOKIWLKCVPOYMN-DAFODLJHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


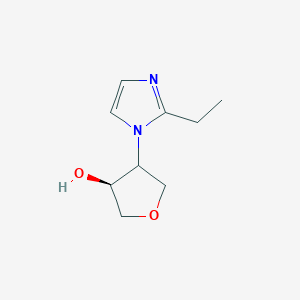

![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
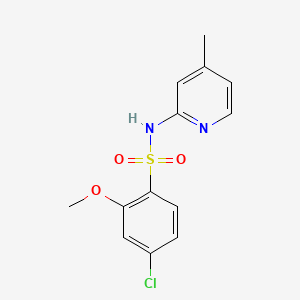
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)


